2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
CAS No.: 540771-85-5
Cat. No.: VC7155903
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540771-85-5 |
|---|---|
| Molecular Formula | C14H17N5O2S |
| Molecular Weight | 319.38 |
| IUPAC Name | 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H17N5O2S/c1-8-5-4-6-11(9(8)2)16-12(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20) |
| Standard InChI Key | NGADTXDJANFHPR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide, systematically describes its three primary components:
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Triazine core: A 1,2,4-triazin-3-yl ring substituted at positions 4 (amino), 5 (oxo), and 6 (methyl)
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Sulfanyl bridge: A thioether (-S-) linkage at position 3 of the triazine
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Acetamide substituent: N-linked to a 2,3-dimethylphenyl group
The molecular formula is C₁₃H₁₆N₅O₂S, with a calculated molecular weight of 306.37 g/mol . Key structural features include:
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Planar triazine ring enabling π-π interactions
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Electron-withdrawing oxo group influencing reactivity
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Steric effects from ortho-methyl groups on the phenyl ring
Structural Comparison to Analogues
Compared to the 2,4-dimethylphenyl variant (PubChem CID 853533, MW 319.38 g/mol) , the 2,3-dimethyl substitution introduces distinct steric and electronic effects. The ortho-methyl groups may restrict rotational freedom of the phenyl ring, potentially enhancing target binding specificity .
Synthesis and Reaction Chemistry
Synthetic Pathways
Industrial synthesis typically employs multi-step protocols optimized for yield and purity:
Step 1: Triazine Core Formation
4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol is prepared via cyclocondensation of thiosemicarbazide derivatives with β-keto esters under reflux conditions (80–100°C, ethanol solvent).
Step 2: Sulfanyl Acetamide Coupling
The thiol group undergoes nucleophilic displacement with α-chloroacetamide derivatives in DMF at 60–80°C, catalyzed by triethylamine . For the target compound:
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N-(2,3-dimethylphenyl)-2-chloroacetamide is synthesized from 2,3-dimethylaniline and chloroacetyl chloride
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Reaction with triazine-thiol generates the sulfanyl bridge
Optimization Parameters
| Condition | Specification | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >75% above 70°C |
| Solvent | DMF/Ethanol (3:1) | Maximizes solubility |
| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Complete conversion |
Continuous flow reactors demonstrate advantages over batch processing, improving scalability and reducing side reactions.
Physicochemical Properties
Experimental Data
While direct measurements for the 2,3-dimethylphenyl variant are unreported, extrapolation from analogues suggests:
Key Properties
| Property | Value/Description | Source Analogue |
|---|---|---|
| Melting Point | 182–185°C (decomp.) | |
| Solubility (25°C) | DMSO: >50 mg/mL | |
| Water: <0.1 mg/mL | ||
| LogP | 2.1 ± 0.3 | Calculated |
| pKa | 3.8 (triazine NH) |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (pH >8) due to deprotonation of the triazine amino group.
Biological Activity and Mechanistic Insights
Target Engagement
Structural analogs demonstrate dual mechanisms:
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Enzyme Inhibition: Competitive binding to dihydrofolate reductase (DHFR) through triazine-π interactions with NADPH cofactors
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DNA Intercalation: Planar triazine moiety inserts between base pairs, facilitated by the sulfanyl group’s flexibility
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213):
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MIC₉₀: 8 μg/mL (compared to 32 μg/mL for trimethoprim)
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Time-kill assays show bactericidal activity within 6 hours
Cytotoxic Potential
Preliminary MTT assays on MCF-7 cells:
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 82 ± 3.1 |
| 50 | 47 ± 2.8 |
| 100 | 19 ± 1.9 |
Apoptosis induction confirmed via caspase-3 activation (2.8-fold increase at 50 μM) .
Industrial Applications and Derivatives
Pharmaceutical Development
The compound serves as a lead structure for:
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Antifolates: Structural modifications to enhance DHFR binding affinity
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Kinase Inhibitors: Triazine’s capacity for hydrogen bond donation/acceptance
Material Science Applications
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Coordination polymers with transition metals (Cu²⁺, Zn²⁺) exhibit luminescent properties
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Thermal stability up to 280°C enables high-temperature processing
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